MY-1B

NSUN2 inhibitor RNA methylation chemical proteomics

Researchers investigating RNA epigenetics require stereochemically pure, isotype-selective NSUN2 inhibitors to ensure reproducible target engagement. MY-1B directly addresses this need as a covalent inhibitor that stereoselectively modifies NSUN2_C271 (>90% engagement at 5 µM) with minimal off-target cysteine reactivity (only 10 additional cysteines engaged at 5 µM). - Achieves IC50 of 2.4 µM in tRNA m5C methylation assays; kinact/KI = 67 M⁻¹s⁻¹. - No cross-reactivity with NSUN6 at 20 µM, enabling clean phenotypic dissection. - Supplied at ≥99% purity with full analytical documentation; ships globally under blue ice.

Molecular Formula C22H18BrN3O2
Molecular Weight 436.3 g/mol
Cat. No. B12374176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMY-1B
Molecular FormulaC22H18BrN3O2
Molecular Weight436.3 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CC(C1C(=O)NC2=CC=CC3=C2N=CC=C3)C4=CC=C(C=C4)Br
InChIInChI=1S/C22H18BrN3O2/c1-2-19(27)26-13-17(14-8-10-16(23)11-9-14)21(26)22(28)25-18-7-3-5-15-6-4-12-24-20(15)18/h2-12,17,21H,1,13H2,(H,25,28)/t17-,21-/m1/s1
InChIKeyDXMLBCROCLGUDK-DYESRHJHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MY-1B: Stereoselective Covalent NSUN2 Inhibitor


(2R,3S)-3-(4-bromophenyl)-1-prop-2-enoyl-N-quinolin-8-ylazetidine-2-carboxamide, commonly designated as MY-1B (CAS 2929308-79-0), is a stereochemically pure azetidine acrylamide derivative that functions as a covalent, isotype-selective inhibitor of the RNA methyltransferase NSUN2 (NOP2/Sun RNA methyltransferase 2) [1]. The compound exhibits a molecular formula of C22H18BrN3O2 with a molecular weight of 436.3 g/mol and is typically supplied with a purity of ≥99% [2]. Its primary mechanism involves stereoselective covalent modification of the catalytic cysteine residue C271 within the NSUN2 active site, thereby blocking enzyme-RNA interactions and reducing tRNA m5C methylation [1].

Why MY-1B Cannot Be Replaced


Generic substitution of (2R,3S)-3-(4-bromophenyl)-1-prop-2-enoyl-N-quinolin-8-ylazetidine-2-carboxamide (MY-1B) is not feasible due to its strict stereochemical and structural requirements for potent, selective NSUN2 inhibition. Structure-activity relationship (SAR) studies demonstrate that alternative electrophiles (e.g., α-chloroacetamide, butynamide) abolish NSUN2 engagement, while replacement of the 4-bromophenyl group with larger substituents or modification of the quinoline moiety substantially impairs inhibitory activity [1]. Furthermore, the compound's covalent inhibition profile exhibits pronounced stereoselectivity: the enantiomer MY-1A displays only partial target engagement, and diastereomers MY-3A/MY-3B are completely inactive [1]. This combination of strict stereochemical dependence and acute sensitivity to structural perturbation precludes substitution with closely related analogs, making this specific compound an essential tool for reproducible NSUN2-targeted chemical biology and RNA epigenetics investigations.

MY-1B vs. Analogs and Stereoisomers


Superior NSUN2 Engagement Over Closest Analogs

(2R,3S)-3-(4-bromophenyl)-1-prop-2-enoyl-N-quinolin-8-ylazetidine-2-carboxamide (MY-1B) exhibits a significantly lower IC50 for NSUN2 engagement compared to the OCH3 analog DO-26B and the isopropyl analog WX-04–196, as quantified by gel-based activity-based protein profiling (gel-ABPP) [1].

NSUN2 inhibitor RNA methylation chemical proteomics

Stereoselective NSUN2 Engagement Over Stereoisomers

In 22Rv1 prostate cancer cells, (2R,3S)-3-(4-bromophenyl)-1-prop-2-enoyl-N-quinolin-8-ylazetidine-2-carboxamide (MY-1B) achieves near-complete (>90%) engagement of the NSUN2 catalytic cysteine C271, whereas the enantiomer MY-1A shows only partial (~50%) engagement at 20 µM, and the diastereomers MY-3A and MY-3B exhibit no detectable engagement at 20 µM [1].

stereoselective inhibitor covalent probe NSUN2_C271

Functional NSUN2 tRNA Methylation Inhibition

The functional consequence of NSUN2 engagement by (2R,3S)-3-(4-bromophenyl)-1-prop-2-enoyl-N-quinolin-8-ylazetidine-2-carboxamide (MY-1B) was quantified in a cell-free tRNA methylation assay, yielding an IC50 of 2.4 ± 0.9 µM, which is consistent with the target engagement IC50 measured by ABPP [1].

RNA methyltransferase assay tRNA m5C NSUN2 catalytic activity

NSUN2 Isotype Selectivity Over NSUN6

Despite targeting a conserved catalytic cysteine, (2R,3S)-3-(4-bromophenyl)-1-prop-2-enoyl-N-quinolin-8-ylazetidine-2-carboxamide (MY-1B) exhibits remarkable isotype selectivity, showing no inhibition of recombinant NSUN6 methyltransferase activity at concentrations up to 20 µM, while fully inhibiting NSUN2 under identical conditions [1].

NSUN6 isotype selectivity methyltransferase inhibitor

Low Off-Target Cysteine Engagement Across the Proteome

Global cysteine-directed activity-based protein profiling (ABPP) in 22Rv1 cells revealed that (2R,3S)-3-(4-bromophenyl)-1-prop-2-enoyl-N-quinolin-8-ylazetidine-2-carboxamide (MY-1B) engages only 10 additional cysteines beyond NSUN2 at a concentration of 5 µM, demonstrating a favorable proteome-wide selectivity profile [1].

proteome-wide selectivity covalent inhibitor off-target engagement

Covalent Efficiency of NSUN2 Inactivation

The covalent inactivation efficiency of (2R,3S)-3-(4-bromophenyl)-1-prop-2-enoyl-N-quinolin-8-ylazetidine-2-carboxamide (MY-1B) was quantified as a kinact/KI value of 67 ± 15 M⁻¹s⁻¹, providing a benchmark for comparing covalent inhibitor potency across different NSUN2-directed chemotypes [1].

covalent inhibitor kinact/KI NSUN2

MY-1B: Recommended Application Scenarios


Chemical Proteomics and ABPP-Based Target Identification

Given its stereoselective covalent engagement of NSUN2_C271 (>90% at 5 µM) and limited off-target cysteine reactivity (only 10 additional cysteines engaged at 5 µM) [1], this compound is ideally suited for activity-based protein profiling (ABPP) studies aimed at mapping NSUN2 interactomes or validating target engagement in cellular contexts. Its well-characterized selectivity profile enables confident assignment of proteomic changes to NSUN2 inhibition.

Functional Investigation of tRNA m5C Methylation and RNA Epigenetics

The compound's validated inhibition of NSUN2-mediated tRNA m5C formation (IC50 2.4 µM) [1] makes it a valuable tool for dissecting the biological functions of RNA cytosine-5 methylation. Researchers can employ this compound to acutely perturb tRNA m5C levels in cancer cell lines and assess downstream effects on translation fidelity, stress response, and tRNA stability.

Isotype-Selective NSUN2 Inhibition in NSUN Family Comparative Studies

The compound's lack of activity against NSUN6 at 20 µM [1] supports its use in experiments requiring specific NSUN2 inhibition without confounding effects on other NSUN family members. This selectivity is particularly valuable for functional redundancy studies among NSUN1-7 or for validating NSUN2-dependent phenotypes in genetic models.

Structure-Activity Relationship (SAR) Studies for Covalent NSUN2 Inhibitors

The quantified kinact/KI value (67 M⁻¹s⁻¹) and comparative IC50 data against DO-26B and WX-04–196 [1] establish a benchmark for evaluating new chemical probes targeting NSUN2. This compound serves as a reference standard for potency and selectivity in medicinal chemistry campaigns aimed at developing next-generation NSUN2 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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